N-Formylcytisine

Catalog No.
S751128
CAS No.
53007-06-0
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Formylcytisine

CAS Number

53007-06-0

Product Name

N-Formylcytisine

IUPAC Name

(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1

InChI Key

PCYQRXYBKKZUSR-VHSXEESVSA-N

SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O

Synonyms

(1R,5S)-1,5,6,8-Tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-carboxaldehyde; (1R)-1,5,6,8-Tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-carboxaldehyde; (-)-N-Formylcytisine

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O

Isomeric SMILES

C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C=O

Source and Chemical Properties:

(-)-N-Formylcytisine is a naturally occurring alkaloid belonging to the quinolizidine alkaloid group. It is primarily isolated from the stem bark of the Amur Maackia (Maackia amurensis) plant []. This white crystalline powder possesses the chemical formula C₁₂H₁₄N₂O₂ and a molecular weight of 222.26 g/mol [].

Potential Biological Activities:

Research suggests that (-)-N-Formylcytisine exhibits various potential biological activities, although further investigation is needed to fully understand its mechanisms and efficacy. Here are some reported findings:

  • Antioxidant properties: Studies indicate that (-)-N-Formylcytisine possesses free radical scavenging and antioxidant properties, potentially offering protection against oxidative stress-related conditions [].
  • Neuroprotective effects: Research suggests that (-)-N-Formylcytisine might have neuroprotective properties, potentially aiding in the prevention or treatment of neurodegenerative diseases. However, more research is required to confirm these findings [].
  • Acetylcholinesterase (AChE) inhibition: Some studies suggest that (-)-N-Formylcytisine may inhibit the enzyme acetylcholinesterase (AChE), which plays a role in Alzheimer's disease and other neurodegenerative conditions. However, further research is needed to validate these findings and understand the potential implications [].

N-Formylcytisine is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol. It is a derivative of cytisine, which is an alkaloid known for its agonistic activity on nicotinic acetylcholine receptors. The compound is characterized by the presence of a formyl group attached to the nitrogen atom in the pyridine-like structure of cytisine, contributing to its unique properties and biological activities .

, including:

  • Oxidation: This can be achieved using oxidizing agents such as potassium permanganate, which can convert N-formylcytisine into more oxidized derivatives.
  • Diels–Alder Reactions: This reaction involves the formation of cycloadducts through the interaction of N-formylcytisine with dienophiles, showcasing its reactivity and potential for synthetic applications .

N-Formylcytisine exhibits significant biological activity primarily as an agonist for nicotinic acetylcholine receptors. This activity suggests potential applications in neuropharmacology, particularly in the treatment of conditions like nicotine addiction and cognitive disorders. Its structural similarity to nicotine allows it to influence neurotransmitter release and neuronal excitability .

The synthesis of N-formylcytisine can be accomplished through several methods, including:

  • Formylation of Cytisine: This method typically involves treating cytisine with formylating agents such as formic acid or acetic anhydride under controlled conditions.
  • Chemical Modifications: Various synthetic pathways can modify existing cytisine derivatives to yield N-formylcytisine, allowing for tailored properties based on desired applications

    N-Formylcytisine has several applications in medicinal chemistry and pharmacology:

    • Pharmaceutical Development: Due to its activity on nicotinic receptors, it is being explored for developing smoking cessation aids and treatments for neurodegenerative diseases.
    • Research Tool: Its unique properties make it valuable in research settings for studying receptor interactions and signaling pathways related to acetylcholine .

Studies have indicated that N-formylcytisine interacts effectively with various nicotinic acetylcholine receptor subtypes, leading to distinct pharmacological effects. These interactions are critical for understanding its potential therapeutic roles and mechanisms of action. Research continues to explore its binding affinities and efficacy compared to other related compounds

N-Formylcytisine shares structural and functional similarities with several other compounds. Below are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
CytisineHighNicotinic receptor agonistNatural alkaloid from Laburnum species
NicotineModerateStrong nicotinic receptor agonistHighly addictive substance
AnabasineModerateNicotinic receptor activityLess studied than cytisine derivatives
12-MethylcytisineHighNicotinic receptor agonistMethyl substitution alters potency

N-Formylcytisine's unique formyl group distinguishes it from other similar compounds, potentially enhancing its selectivity and efficacy at specific receptor subtypes compared to more common agonists like nicotine

Molecular Structure and Isomerism

N-Formylcytisine (C₁₂H₁₄N₂O₂) is characterized by a quinolizidine scaffold with a formyl group attached to the nitrogen atom of the cytisine core. Its stereochemistry is defined by the (1R,9S) configuration, distinguishing it from related alkaloids. The compound exists in two conformers, as evidenced by NMR studies, with distinct spatial arrangements of the formyl group relative to the bicyclic system.

PropertyValueSource
Molecular weight218.25 g/mol
SolubilityDMSO: 100 mg/mL (458.19 mM)
CAS number53007-06-0

Natural Occurrence and Distribution

N-Formylcytisine is isolated from plants in the Leguminosae family, including:

  • Thermopsis chinensis
  • Maackia amurensis and M. tenuifolia
  • Ulex europaeus and Spartium junceum

It co-occurs with other alkaloids such as cytisine, lupanine, and anagyrine.

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

UNII

4VKB5IP54F

Wikipedia

(-)-N-formylcytisine

Dates

Last modified: 04-14-2024

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